molecular formula C19H22N10 B12272882 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine

Cat. No.: B12272882
M. Wt: 390.4 g/mol
InChI Key: CMNLBPZADCRIKC-UHFFFAOYSA-N
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Description

The compound 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine is a complex heterocyclic molecule. It features a purine core substituted with a piperazine ring, which is further connected to a pyridazine ring bearing a pyrazole moiety. This intricate structure suggests potential biological and chemical activities, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with suitable precursors under controlled conditions.

    Synthesis of the pyridazine ring: The pyrazole derivative is then subjected to cyclization reactions to form the pyridazine ring.

    Attachment of the piperazine ring: The pyridazine derivative is reacted with piperazine under appropriate conditions to form the desired intermediate.

    Formation of the purine core: Finally, the intermediate is reacted with a purine precursor to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as:

    Flow chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification techniques: Utilizing chromatography and crystallization methods to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The pyrazole and pyridazine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine and purine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.

    Reduction: May yield amine or alcohol derivatives.

    Substitution: Results in various substituted purine, piperazine, or pyridazine derivatives.

Scientific Research Applications

The compound 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at various receptors, modulating their activity.

    Pathways: The compound can influence cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolylpyridazine derivatives: These compounds share the pyrazole and pyridazine rings and exhibit similar biological activities.

    Purine derivatives: Compounds with a purine core are widely studied for their biological and chemical properties.

    Piperazine derivatives: Known for their diverse pharmacological activities.

Uniqueness

The uniqueness of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine lies in its complex structure, which combines multiple pharmacophores. This allows it to interact with various molecular targets, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C19H22N10

Molecular Weight

390.4 g/mol

IUPAC Name

6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-9-methylpurine

InChI

InChI=1S/C19H22N10/c1-13-10-14(2)29(25-13)16-5-4-15(23-24-16)27-6-8-28(9-7-27)19-17-18(20-11-21-19)26(3)12-22-17/h4-5,10-12H,6-9H2,1-3H3

InChI Key

CMNLBPZADCRIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C)C

Origin of Product

United States

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